3-(3,4-dimethylphenoxy)propyl thiocyanate
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Overview
Description
3-(3,4-dimethylphenoxy)propyl thiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a propyl chain, which is further connected to a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenoxy)propyl thiocyanate typically involves the reaction of 3,4-dimethylphenol with 3-chloropropyl thiocyanate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenoxy)propyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like primary amines or alcohols in the presence of a base (e.g., sodium hydroxide) are employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Corresponding substituted derivatives, such as alkyl or aryl thiocyanates.
Scientific Research Applications
3-(3,4-dimethylphenoxy)propyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenoxy)propyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can act as a nucleophile, participating in various biochemical pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-dimethylphenoxy)propyl thiocyanate
- 3-(3,4-dimethoxyphenoxy)propyl thiocyanate
Uniqueness
3-(3,4-dimethylphenoxy)propyl thiocyanate is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(3,4-dimethylphenoxy)propyl thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-10-4-5-12(8-11(10)2)14-6-3-7-15-9-13/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIYIIVKBWTTSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCSC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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